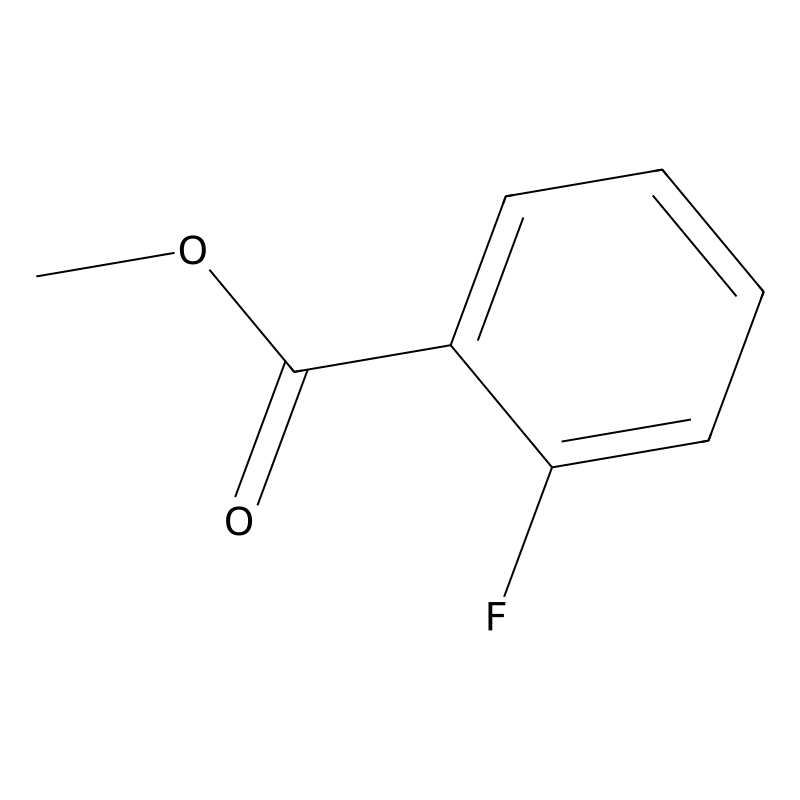Methyl 2-fluorobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Methyl 2-fluorobenzoate's structure possesses a reactive ester group (C=O-O-CH3) and a fluorine atom attached to the aromatic ring. This combination could be useful as a starting material for further organic synthesis. The ester group can be manipulated to introduce various functionalities, while the fluorine atom can influence the reactivity of the molecule in different reactions [].
Liquid Crystals
Fluorine substitution on aromatic rings can affect the physical properties of molecules. Methyl 2-fluorobenzoate might find use in the development of new liquid crystal materials. Liquid crystals exhibit properties between solids and liquids and are crucial components in various technological applications, including displays and optical devices [].
Biological Studies
Methyl 2-fluorobenzoate's structure bears some resemblance to known biologically active molecules. Researchers might explore its potential interactions with biological systems, such as enzymes or receptors. However, more research is required to determine any specific biological activity of Methyl 2-fluorobenzoate [].
Methyl 2-fluorobenzoate is an organic compound with the chemical formula and a CAS number of 394-35-4. It is classified as an ortho-halogen-substituted methyl benzoate ester, characterized by the presence of a fluorine atom at the second position of the benzoate ring. This compound appears as a colorless to almost colorless liquid and has a density of approximately 1.210 g/cm³ and a boiling point of around 102 °C at 20.3 mmHg .
Currently, there is no documented research readily available on the specific mechanism of action of M2FB in biological systems.
- Wear gloves and safety glasses when handling M2FB.
- Work in a well-ventilated area.
- Avoid contact with skin and eyes.
- Dispose of waste according to proper chemical waste disposal regulations.
Methyl 2-fluorobenzoate can be synthesized through various methods:
- Friedel-Crafts Acylation: This method involves the acylation of fluorobenzene using methyl chloroformate in the presence of a Lewis acid catalyst.
- Direct Fluorination: The compound can also be synthesized by the direct fluorination of methyl benzoate using fluorinating agents under controlled conditions.
- Substitution Reactions: Another approach includes the substitution of halogens on aromatic compounds, where methyl benzoate is treated with a fluorinating agent in the presence of a catalyst .
Methyl 2-fluorobenzoate finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Chemical Research: Used in organic synthesis for developing new compounds with potential biological activities.
- Material Science: It may be utilized in the formulation of materials requiring specific chemical properties due to its unique structure .
Methyl 2-fluorobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl benzoate | Lacks halogen substitution; used widely as an ester. | |
| Methyl 4-fluorobenzoate | Fluorine at para position; different reactivity profile. | |
| Ethyl 2-fluorobenzoate | Ethyl group instead of methyl; alters solubility properties. | |
| Methyl trifluorobenzoate | Contains three fluorine atoms; significantly increases reactivity. |
Methyl 2-fluorobenzoate's unique position in terms of fluorine substitution allows it to exhibit distinct chemical properties compared to these similar compounds, particularly in terms of reactivity and potential biological activity .
XLogP3
LogP
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








